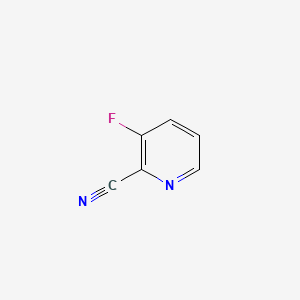

2-Cyano-3-fluoropyridine

描述

Significance within the Field of Fluorinated Heterocycles

Fluorinated heterocycles are a class of organic compounds that have become increasingly important in various scientific disciplines, particularly in medicinal chemistry and materials science. researchgate.net The incorporation of fluorine into a heterocyclic ring system can dramatically alter the molecule's physicochemical properties. researchgate.net These changes can include modifications to bond strength, lipophilicity, bioavailability, and metabolic stability, which are critical parameters in the design of new pharmaceutical agents. researchgate.net

2-Cyano-3-fluoropyridine is a prime example of a versatile fluorinated building block. tcichemicals.com The presence of both a cyano group and a fluorine atom on the pyridine (B92270) ring creates a molecule with distinct electronic properties. The electron-withdrawing nature of these substituents enhances the reactivity of the pyridine ring, making it susceptible to a variety of chemical transformations. This reactivity is particularly useful in nucleophilic aromatic substitution reactions, where the fluorine atom can be displaced by other functional groups, allowing for the construction of more complex molecular scaffolds. researchgate.netosti.gov

The strategic placement of the fluorine and cyano groups at the 2 and 3 positions of the pyridine ring, respectively, provides a unique pattern of reactivity and regioselectivity. This specific arrangement distinguishes it from other isomers, such as 2-cyano-5-fluoropyridine, and influences the pathways of chemical reactions. This controlled reactivity is highly sought after in the synthesis of targeted molecules with specific biological activities or material properties.

Foundational Research Context and Current Scholarly Scope

The foundational research on this compound has largely focused on its synthesis and its utility as a precursor for more complex molecules. Several synthetic methods have been developed for its preparation. One common approach involves the nucleophilic substitution of a leaving group, such as a chlorine or bromine atom, at the 2-position of a 3-cyanopyridine (B1664610) derivative with a fluoride (B91410) source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (Bu4NF). researchgate.netosti.gov Another documented method is the reaction of 2,3-dichloropyridine (B146566) with potassium fluoride and potassium cyanide, often in the presence of a palladium catalyst. nbinno.com

Current scholarly investigations continue to explore the synthetic utility of this compound. Researchers are actively developing more efficient and environmentally friendly synthetic routes. For instance, studies have explored the use of different leaving groups and reaction conditions to optimize the yield and purity of the final product. researchgate.netosti.gov

The primary application of this compound in contemporary research lies in its role as an intermediate for the synthesis of pharmaceutically and agrochemically important compounds. nbinno.com It is a key component in the synthesis of several notable drugs. nbinno.com Furthermore, its derivatives are being investigated for a range of biological activities, including potential anticancer properties. The ability to functionalize the molecule through reactions at the cyano group or by substitution of the fluorine atom makes it a versatile platform for generating libraries of new compounds for drug discovery and development. ossila.com The compound is also used in the synthesis of agrochemicals, such as herbicides and insecticides. nbinno.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | 3-fluoropyridine-2-carbonitrile |

| CAS Number | 97509-75-6 |

| Molecular Formula | C₆H₃FN₂ |

| Molecular Weight | 122.10 g/mol |

| Appearance | White to almost white powder or crystals |

| Melting Point | 27 °C – 32 °C |

Table 1: Physicochemical Properties of this compound. nih.govossila.comtcichemicals.comchemicalbook.com

The following table outlines some of the spectroscopic data for this compound:

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| ¹⁹F NMR | Spectrum available |

| FT-IR | Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~1580 cm⁻¹ (C-F aromatic) |

| Mass Spectrometry | Spectrum available |

| Raman Spectroscopy | Spectrum available |

Table 2: Spectroscopic Data for this compound. nih.govchemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFPSCNTFBJZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427611 | |

| Record name | 2-Cyano-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97509-75-6 | |

| Record name | 2-Cyano-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyano 3 Fluoropyridine

Direct Synthetic Routes to the Compound

Direct synthetic routes typically involve the introduction of either the cyano or the fluoro group onto a pyridine (B92270) precursor that already contains the other substituent or a suitable leaving group.

A prevalent method for synthesizing 2-Cyano-3-fluoropyridine involves nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. In this approach, a leaving group, typically a halogen like chlorine, is displaced by a fluoride (B91410) or cyanide ion.

One common pathway uses 2-cyano-3-chloropyridine as the precursor. chemicalbook.com The chlorine atom is substituted by a fluorine atom using a fluorinating agent. For instance, treating 2-cyano-3-chloropyridine with potassium fluoride in a high-boiling polar aprotic solvent such as 1-methyl-2-pyrrolidinone (B7775990) (NMP) at reflux for an extended period yields this compound. chemicalbook.com A similar transformation can be achieved using potassium fluoride in dimethyl sulfoxide (B87167) (DMSO). pipzine-chem.com Research has shown that various leaving groups can be employed at the 2-position, with their effectiveness varying. While bromide and chloride are viable, an ionic tetrahydrothiophenium fragment has been identified as a highly effective leaving group, followed by the methanesulfonyl moiety, allowing for milder reaction conditions with potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (Bu₄NF). researchgate.netosti.gov

Another SNAr approach starts with 2,3-dichloropyridine (B146566), reacting it with both potassium fluoride and potassium cyanide, often in the presence of a palladium catalyst. nbinno.com This method can, however, produce a mixture of this compound and the intermediate 2-cyano-3-chloropyridine, necessitating subsequent purification. nbinno.com

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyano-3-chloropyridine | Potassium Fluoride (KF) | 1-Methyl-2-pyrrolidinone (NMP) | Reflux, 18 hours | 50% | chemicalbook.com |

| 2-Chloro-3-cyanopyridine | Potassium Fluoride (KF) | Dimethyl Sulfoxide (DMSO) | Heating | Not specified | pipzine-chem.com |

| 2,3-Dichloropyridine | Potassium Fluoride (KF), Potassium Cyanide (KCN), Palladium catalyst | Not specified | Not specified | Mixture of products | nbinno.com |

Direct C-H fluorination offers an alternative route, avoiding the pre-installation of a leaving group. Studies have demonstrated that 3-substituted pyridines, including those with a cyano group, can undergo selective fluorination at the 2-position. acs.orgnih.gov This transformation can be achieved using reagents like silver(II) fluoride (AgF₂). acs.orgnih.gov The presence of an electron-withdrawing cyano group at the 3-position directs the fluorination to occur with high regioselectivity at the adjacent C-H bond (position 2). nih.gov

Another fluorination strategy involves the use of N-fluoropyridinium salts. These precursors, when treated with a base such as triethylamine, can rearrange to yield 2-fluoropyridine (B1216828) derivatives in good yields. researchgate.net

Indirect Synthetic Approaches and Precursor Chemistry

Indirect routes involve more complex transformations or the construction of the pyridine ring itself. One notable indirect method starts from 3-fluoropyridine-N-oxide. chemicalbook.com This precursor is reacted with a cyanating agent, trimethylcyanosilane, in a solvent like dichloromethane (B109758). The reaction is typically heated to reflux, and upon completion, the N-oxide group is removed during workup, yielding this compound. chemicalbook.com This method has been reported to produce the final product in high yield (84%) after purification. chemicalbook.com

More advanced methods involve constructing the fluorinated pyridine ring from acyclic precursors. A Rhodium(III)-catalyzed C–H functionalization approach has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govresearchgate.net This method builds the heterocyclic ring, incorporating the fluorine atom from one of the starting materials, and offers a pathway to complex pyridine structures. nih.gov

| Precursor(s) | Key Reagents | Methodology | Yield | Reference |

|---|---|---|---|---|

| 3-Fluoropyridine-N-oxide | Trimethylcyanosilane | Cyanation of N-oxide | 84% | chemicalbook.com |

| α-Fluoro-α,β-unsaturated oximes and alkynes | [Cp*RhCl₂]₂/metal acetate | Rh(III)-catalyzed C-H functionalization/cyclization | Varies | nih.govresearchgate.net |

Regioselective Synthesis Considerations in Pyridine Functionalization

Achieving the correct arrangement of substituents (regioselectivity) on the pyridine ring is a critical challenge in the synthesis of this compound. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of incoming groups.

In nucleophilic aromatic substitution (SNAr) reactions, the positions of the leaving group and the activating group are paramount. To synthesize this compound, the leaving group (e.g., -Cl, -Br) must be at the 2- or 3-position, activated by the electron-withdrawing nature of the ring nitrogen and the other substituent. For example, in the fluorination of 2-cyano-3-chloropyridine, the cyano group at C3 and the ring nitrogen activate the C2 position for nucleophilic attack by the fluoride ion. chemicalbook.compipzine-chem.com

In the case of direct C-H fluorination, the inherent reactivity of the pyridine C-H bonds is modulated by the substituent. As demonstrated in reactions with AgF₂, a cyano group at the 3-position provides exclusive selectivity for fluorination at the 2-position. acs.orgnih.gov This directing effect is crucial for achieving the desired isomer without the need for protecting groups or pre-functionalization. Similarly, Rh(III)-catalyzed syntheses from acyclic precursors have been shown to proceed with high regioselectivity, providing single isomers of the 3-fluoropyridine (B146971) products. nih.gov

Control of Side Reactions in Synthetic Pathways

Minimizing the formation of unwanted byproducts is essential for an efficient synthesis. In the synthesis of this compound, several side reactions can occur depending on the chosen route.

When starting from 2,3-dichloropyridine and reacting with both cyanide and fluoride sources, a common issue is incomplete substitution. nbinno.com This can lead to a mixture containing the desired product along with 2-cyano-3-chloropyridine, which then requires separation by methods like distillation or chromatography. nbinno.com

In the Rh(III)-catalyzed synthesis of 3-fluoropyridines, the choice of solvent is critical to prevent side reactions. The use of nucleophilic alcoholic solvents like methanol (B129727) was found to cause the displacement of the fluorine atom from the substrate, leading to undesired alkoxy-pyridines. nih.gov This side reaction was successfully suppressed by switching to non-hydroxylic solvents such as ethyl acetate. nih.gov

Reactivity and Reaction Mechanisms of 2 Cyano 3 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Compound

2-Cyano-3-fluoropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a consequence of the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the powerful electron-withdrawing effects of both the cyano and fluoro substituents. In these reactions, the fluorine atom at the 3-position serves as a facile leaving group, being displaced by a variety of nucleophiles.

The mechanism of the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway. The initial and typically rate-determining step involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing cyano group and the nitrogen atom of the pyridine ring. The subsequent step involves the rapid expulsion of the fluoride (B91410) ion, restoring the aromaticity of the ring and yielding the substituted product.

A wide array of nucleophiles can be employed in SNAr reactions with this compound. Common nucleophiles include amines, alkoxides, and thiolates. For instance, reactions with primary and secondary amines proceed readily, often under mild conditions, to furnish the corresponding 3-amino-2-cyanopyridine derivatives. Similarly, alkoxides and thiolates react to yield 3-alkoxy- and 3-alkylthio-2-cyanopyridines, respectively. The reaction conditions for these transformations are generally mild, often requiring only a suitable solvent and, in some cases, a base to deprotonate the nucleophile. nih.gov

The table below summarizes typical SNAr reactions of this compound with various nucleophiles, highlighting the general reaction conditions and the resulting product types.

| Nucleophile | General Reaction Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amines (R¹R²NH) | DMSO, iPr₂NEt, 120 °C | 3-(R¹R²-amino)-2-cyanopyridine |

| Alcohols/Phenols (ROH) | KOtBu, THF, 50-80 °C | 3-Alkoxy/Aryloxy-2-cyanopyridine |

| Thiols (RSH) | NaH or other base, THF/DMF | 3-Alkyl/Arylthio-2-cyanopyridine |

Cyclization Reaction Pathways Involving the Compound

The strategic placement of the cyano and fluoro groups in this compound provides a valuable platform for the synthesis of fused heterocyclic systems. The reactivity of this compound allows for the introduction of a nucleophile at the 3-position, which can then participate in a subsequent intramolecular cyclization involving the adjacent cyano group.

A prominent example of this strategy is the synthesis of pyrido[2,3-d]pyrimidines. This is typically achieved in a two-step process. First, an SNAr reaction of this compound with an appropriate amine, such as ammonia (B1221849) or a primary amine, yields a 3-amino-2-cyanopyridine derivative. This intermediate, possessing an ortho-amino-nitrile functionality, is then primed for intramolecular cyclization. Treatment of the 3-amino-2-cyanopyridine with a suitable one-carbon synthon, such as formamide (B127407) or formic acid, leads to the construction of the fused pyrimidine (B1678525) ring, affording the corresponding pyrido[2,3-d]pyrimidine. researchgate.netnih.gov

Another important cyclization pathway is the Thorpe-Ziegler reaction, which is an intramolecular version of the Thorpe reaction. wikipedia.org This reaction involves the base-catalyzed self-condensation of a dinitrile to form an enamine, which upon hydrolysis yields a cyclic ketone. While this compound itself is not a dinitrile, it can be converted into a suitable precursor for a Thorpe-Ziegler type cyclization. For instance, if a nucleophile containing a nitrile group is introduced at the 3-position via an SNAr reaction, the resulting dinitrile can undergo intramolecular cyclization to form a fused ring system.

The table below illustrates a general pathway for the synthesis of pyrido[2,3-d]pyrimidines from this compound.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. SNAr Amination | Ammonia or Primary Amine (RNH₂), Base, Solvent | 3-Amino-2-cyanopyridine derivative |

| 2. Intramolecular Cyclization | Formamide or Formic Acid, Heat | Pyrido[2,3-d]pyrimidine derivative |

Reduction and Oxidation Reactions of the Compound

The cyano group and the pyridine ring of this compound are both susceptible to redox transformations, offering pathways to further functionalized derivatives.

Reduction Reactions:

The primary site of reduction in this compound is the cyano group. This group can be readily reduced to a primary amine (aminomethyl group) using a variety of reducing agents. Catalytic hydrogenation is a common and efficient method for this transformation. acs.org This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired 3-fluoro-2-(aminomethyl)pyridine.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for the reduction of the nitrile group. masterorganicchemistry.com The reaction with LiAlH₄ is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the free amine. It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups if present in the molecule.

Oxidation Reactions:

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. arkat-usa.orggoogle.com The reaction is generally carried out in a suitable solvent, such as a chlorinated hydrocarbon or acetic acid. The resulting this compound N-oxide is a valuable intermediate for further functionalization, as the N-oxide group can activate the pyridine ring towards different types of reactions. chem-soc.si

The table below summarizes the common reduction and oxidation reactions of this compound.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Reduction of Cyano Group | H₂, Pd/C (or other catalyst), Solvent | 3-Fluoro-2-(aminomethyl)pyridine |

| Reduction of Cyano Group | 1. LiAlH₄, THF/Ether; 2. H₂O | 3-Fluoro-2-(aminomethyl)pyridine |

| N-Oxidation of Pyridine Ring | m-CPBA or Peracetic Acid, Solvent | This compound N-oxide |

Electronic and Steric Influence of Substituents on Compound Reactivity and Selectivity

The reactivity and regioselectivity of this compound are profoundly influenced by the electronic and steric properties of its substituents. The interplay between the electron-withdrawing cyano group, the electronegative fluorine atom, and the inherent electronic nature of the pyridine ring governs the outcome of its chemical transformations.

Electronic Effects:

Both the cyano group and the fluorine atom are strongly electron-withdrawing through a combination of inductive (-I) and resonance (-M for cyano) effects. These effects synergistically decrease the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring also contributes to this electron deficiency, particularly at the ortho (C2 and C6) and para (C4) positions. In this compound, the C2 and C4 positions are significantly activated towards nucleophilic attack due to the combined electron-withdrawing influence of the nitrogen atom and the substituents.

The cyano group, being a powerful -M group, can effectively stabilize the negative charge in the Meisenheimer intermediate formed during SNAr reactions through resonance delocalization. This stabilization lowers the activation energy of the reaction, thereby increasing the rate of substitution. The fluorine atom, primarily acting through its strong -I effect, also contributes to the activation of the ring towards nucleophilic attack.

Steric Effects:

While electronic effects are dominant in determining the reactivity of this compound, steric factors can also play a role, particularly in reactions involving bulky nucleophiles or in cases where substitution at different positions is possible. The cyano group at the 2-position can exert some steric hindrance to the approach of a nucleophile at the adjacent 3-position. However, in most SNAr reactions, the electronic activation at the C3 position (due to the ortho cyano and para nitrogen) is the overriding factor, and substitution of the fluorine atom occurs readily.

In substituted derivatives of this compound, the steric bulk of additional substituents can influence the regioselectivity of reactions. For example, a large substituent at the 4-position could sterically hinder the approach of a nucleophile to the 3-position, potentially favoring attack at other activated sites if available.

Comparative Reactivity Profiles with Related Fluoropyridines

The reactivity of this compound in nucleophilic aromatic substitution can be better understood by comparing it with other fluoropyridines. The presence and position of electron-withdrawing groups significantly impact the rate of substitution.

In general, the rate of SNAr reactions on halopyridines is highly dependent on the nature and position of the leaving group and any activating substituents. For a given nucleophile and reaction conditions, the reactivity of halopyridines generally follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Although the C-F bond is the strongest among the carbon-halogen bonds, the rate-determining step in most SNAr reactions is the formation of the Meisenheimer complex, not the cleavage of the C-halogen bond. nih.gov

When comparing this compound with other fluoropyridines, the presence of the strongly electron-withdrawing cyano group at the 2-position significantly enhances the reactivity of the fluorine atom at the 3-position towards nucleophilic displacement. For instance, this compound is expected to be more reactive than 3-fluoropyridine (B146971) in SNAr reactions due to the activating effect of the ortho-cyano group.

A comparative study of the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide showed that the 2-fluoropyridine (B1216828) reacts approximately 320 times faster than its chloro counterpart. researchgate.net This highlights the superior leaving group ability of fluoride in these SNAr reactions. The presence of an additional electron-withdrawing group, such as a cyano group, would further accelerate this rate.

The table below provides a qualitative comparison of the expected reactivity of this compound with other related fluoropyridines in SNAr reactions.

| Compound | Key Substituents | Expected Relative Reactivity in SNAr | Reasoning |

|---|---|---|---|

| This compound | 2-CN, 3-F | High | Strong activation from ortho-cyano group and para-nitrogen. |

| 3-Fluoropyridine | 3-F | Low | No additional activating group ortho or para to the fluorine. |

| 2,3-Difluoropyridine | 2-F, 3-F | Moderate to High | Activation of each fluorine by the other and the ring nitrogen. |

| 2-Chloro-3-cyanopyridine | 2-Cl, 3-CN | Lower than this compound | Chloride is generally a poorer leaving group than fluoride in SNAr. |

Derivatization and Functionalization Strategies for 2 Cyano 3 Fluoropyridine

2-Cyano-3-fluoropyridine is a pivotal building block in synthetic chemistry, primarily due to the unique reactivity conferred by the strategic placement of its electron-withdrawing cyano and fluoro substituents. These groups activate the pyridine (B92270) ring, making it amenable to a variety of chemical transformations. This enhanced reactivity is particularly valuable for nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom serves as an excellent leaving group, allowing for the introduction of diverse molecular fragments. innospk.com The derivatization of this compound is central to the synthesis of complex molecules in fields such as medicinal chemistry and agrochemicals. nbinno.comnbinno.com

Future Research Directions and Emerging Trends in 2 Cyano 3 Fluoropyridine Chemistry

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of 2-cyano-3-fluoropyridine exist, ongoing research is focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies. A key trend is the move towards processes that offer higher yields, milder reaction conditions, and reduced waste.

Future explorations in synthetic methodologies are likely to include:

Catalyst Development: The design of novel catalysts is a primary focus. Research into nanostructured catalysts, such as nanostructured diphosphates, has shown promise for facilitating one-pot multicomponent reactions to produce 2-amino-3-cyanopyridine (B104079) derivatives with high yields under solvent-free conditions. mdpi.com Further investigation into metal-based and organocatalysts could lead to even more selective and efficient syntheses of this compound and its derivatives.

Flow Chemistry: The application of continuous flow technology offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. The development of flow-based syntheses for this compound could lead to more efficient and reproducible production.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity. Applying this technology to the fluorination and cyanation of pyridine (B92270) rings could significantly shorten reaction times for producing this compound. researchgate.net

Alternative Fluorinating Agents: While potassium fluoride (B91410) is a common fluorinating agent, research continues into the efficacy of other reagents like cesium fluoride (CsF) and tetrabutylammonium (B224687) fluoride (Bu4NF) in polar aprotic solvents, which may offer advantages in specific synthetic contexts. researchgate.net The exploration of novel nucleophilic and electrophilic fluorinating reagents remains an active area of research.

| Methodology | Key Features | Potential Advantages | References |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., Cl, Br) with a fluoride source. | Utilizes readily available starting materials. | researchgate.net |

| Microwave-Assisted Fluorination | Use of microwave irradiation to promote desolvation of the fluorine anion. | Accelerated reaction times and potentially higher yields. | researchgate.net |

| One-Pot Multicomponent Reactions | Combination of multiple reactants in a single step to form complex products. | High atom economy, reduced waste, and operational simplicity. | mdpi.com |

| Catalysis with Nanostructured Materials | Employment of catalysts like nanostructured diphosphates. | Environmentally friendly, reusable, and efficient under solvent-free conditions. | mdpi.com |

Expanded Applications in Interdisciplinary Fields

The unique electronic properties conferred by the fluorine atom and the cyano group make this compound a valuable scaffold for the development of new molecules in various interdisciplinary fields. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. acs.org

Emerging applications are anticipated in the following areas:

Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. rsc.org Derivatives of this compound are being investigated as potent inhibitors of various enzymes. For instance, novel 2-amino-3-cyanopyridine derivatives have shown significant inhibitory effects against human carbonic anhydrase isoenzymes. nih.gov Future research will likely explore its use in developing novel anticancer agents, particularly as inhibitors of kinases like VEGFR-2 and HER-2, and in the design of new antivirals and anti-inflammatory drugs. nih.govnih.gov

Agrochemicals: The demand for more effective and environmentally safer pesticides and herbicides continues to drive research in agrochemicals. Fluorinated compounds often exhibit enhanced biological activity. This compound serves as a key intermediate for a new generation of agrochemicals, and future work will likely focus on creating more potent and selective crop protection agents.

Materials Science: The unique photophysical properties of some cyanopyridine derivatives make them interesting candidates for applications in materials science. Research into new fluorescent probes for bio-imaging and sensors is an emerging trend. researchgate.net The development of organic light-emitting diodes (OLEDs) and other electronic materials based on the fluorinated pyridine scaffold is another promising avenue for future exploration.

Advanced Computational Modeling for Predictive Design

The use of computational chemistry and molecular modeling is becoming increasingly integral to the design and discovery of new molecules. These in silico techniques allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby saving significant time and resources in the laboratory.

For this compound, advanced computational modeling can be applied to:

Drug Design and Discovery: Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of biological targets, such as enzymes and receptors. nih.govmdpi.com This allows for the rational design of more potent and selective inhibitors. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities.

In Silico ADME/Tox Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of novel this compound derivatives. This early-stage assessment helps in prioritizing candidates with favorable pharmacokinetic and safety profiles for further development. mdpi.com

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of synthetic reactions involving this compound. This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions.

| Computational Technique | Application | Predicted Outcomes | References |

|---|---|---|---|

| Molecular Docking | Drug Design | Binding affinity and orientation of ligands in a target's active site. | nih.govmdpi.com |

| QSAR | Lead Optimization | Correlation of chemical structure with biological activity. | |

| In Silico ADME/Tox | Candidate Selection | Pharmacokinetic properties and potential toxicity. | mdpi.com |

| DFT Calculations | Synthetic Method Development | Reaction pathways, transition states, and catalyst performance. |

常见问题

Basic Questions

Q. What are the established synthetic routes for 2-cyano-3-fluoropyridine, and what methodological considerations are critical for optimizing yield and purity?

- Answer : The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, one-pot methods using catalysts like ytterbium perfluorooctanoate (Yb(PFO)₃) can achieve efficient cyanation and fluorination . Key considerations include:

- Reagent selection : Use anhydrous conditions to avoid hydrolysis of intermediates.

- Temperature control : Maintain reaction temperatures between 80–120°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended for isolating the product .

- Data Table :

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| One-pot synthesis | Yb(PFO)₃ | 78 | ≥95 | |

| Cross-coupling | Pd(OAc)₂, Ligands | 65 | ≥90 |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical safety goggles to prevent inhalation, skin contact, and eye exposure .

- Ventilation : Perform reactions in a fume hood to mitigate exposure to toxic byproducts like hydrogen cyanide (HCN) during decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) reveal distinct peaks for the cyano (δ ~110–120 ppm) and fluorine-substituted pyridine ring (δ ~140–160 ppm for ¹³C) .

- X-ray Crystallography : Single-crystal analysis confirms regiochemistry and intermolecular interactions (e.g., C≡N···H hydrogen bonds) .

Advanced Research Questions

Q. What factors influence the regioselectivity of electrophilic substitutions in this compound derivatives?

- Answer : The electron-withdrawing cyano and fluorine groups direct electrophiles (e.g., nitration, halogenation) to the para position relative to the cyano group. Computational studies (DFT) show that the C-5 position is most electrophilic due to resonance stabilization of intermediates .

- Methodological Tip : Use substituent-directed strategies (e.g., blocking groups) to achieve regioexhaustive functionalization, as demonstrated in trifluoromethylpyridine models .

Q. How does this compound serve as a precursor for bioactive compounds, particularly in anticancer research?

- Answer : The cyano group facilitates the synthesis of 2-amino-3-cyanopyridine derivatives, which exhibit anticancer activity via kinase inhibition. For example:

- Step 1 : Reduce the cyano group to an amine using LiAlH₄.

- Step 2 : Introduce pharmacophores (e.g., sulfonamides) at the C-5 position to enhance target binding .

Q. What computational approaches are effective in predicting the reactivity and stability of this compound under varying conditions?

- Answer :

- Molecular Dynamics (MD) : Simulate thermal decomposition pathways to identify hazardous byproducts (e.g., HF, HCN) .

- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites, aiding in reaction design .

Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?

- Answer : Variability often arises from:

- Catalyst loading : Excess Yb(PFO)₃ (>5 mol%) may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity .

- Resolution : Replicate experiments using controlled conditions (e.g., inert atmosphere) and validate purity via HPLC .

Q. What analytical challenges arise in quantifying this compound degradation products, and how can they be mitigated?

- Answer : Degradation products like HF and HCN require specialized detection:

- Ion Chromatography (IC) : Quantify fluoride ions with a detection limit of 0.1 ppm.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile cyanides using headspace sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。